molecular formula C12H14FNO4 B6661817 3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid

3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid

Cat. No.: B6661817
M. Wt: 255.24 g/mol
InChI Key: VAYSZVDNPHNSLT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids This compound is characterized by the presence of a fluorine atom, a methoxy group, and a butanoylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Amidation: Formation of the butanoylamino group.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group in the butanoylamino moiety.

    Substitution: Nucleophilic aromatic substitution reactions involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with carboxylic acid groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its ability to participate in nucleophilic aromatic substitution reactions, while the methoxy and butanoylamino groups contribute to its binding affinity and specificity for certain biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Lacks the butanoylamino group, resulting in different chemical properties and applications.

    4-Methoxybenzoic acid: Does not contain the fluorine atom or the butanoylamino group, leading to distinct reactivity and uses.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid, which alters its chemical behavior.

Uniqueness

3-Fluoro-4-(2-methoxybutanoylamino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the fluorine atom, methoxy group, and butanoylamino group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-methoxybutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-3-10(18-2)11(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYSZVDNPHNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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